Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-
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Overview
Description
Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a trifluoromethyl group and a chlorine atom attached to the phenyl ring, which imparts unique chemical properties. It is widely used in various scientific research fields due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with isocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C to 25°C to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality. The use of automated systems also minimizes human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions
Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can inhibit specific enzymes or interact with receptors, leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(2-chloro-5-(trifluoromethyl)phenyl)-3-(4-fluorophenyl)urea: Similar structure but with an additional fluorine atom on the phenyl ring.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains a thiourea group instead of a urea group, leading to different reactivity and applications.
2-chloro-3,5-bis(trifluoromethyl)phenyl benzoyl urea: Another urea derivative with different substitution patterns on the phenyl ring.
Uniqueness
Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
89983-97-1 |
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Molecular Formula |
C8H6ClF3N2O |
Molecular Weight |
238.59 g/mol |
IUPAC Name |
[2-chloro-5-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C8H6ClF3N2O/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(13)15/h1-3H,(H3,13,14,15) |
InChI Key |
FUHIWAVIDSNBSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)N)Cl |
Origin of Product |
United States |
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